molecular formula C32H44O7 B1668983 Ciclesonide CAS No. 126544-47-6

Ciclesonide

Cat. No. B1668983
CAS RN: 126544-47-6
M. Wt: 540.7 g/mol
InChI Key: LUKZNWIVRBCLON-FOMURGDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ciclesonide is a corticosteroid or steroid (cortisone-like medicine) used to treat asthma and allergic rhinitis . It works by preventing inflammation (swelling) in the lungs, which makes the asthma attack less severe . It is marketed under the brand names Alvesco for asthma and Omnaris, Omniair, Zetonna, and Alvesco for hay fever in the US and Canada .


Synthesis Analysis

A process for enantiomeric enriching the ®-Ciclesonide has been described. The process comprises providing a mixture of ®-Ciclesonide: (S)-Ciclesonide to chromatography using a chiral stationary phase .


Molecular Structure Analysis

This compound has a molecular formula of C32H44O7 and an average mass of 540.688 Da . It has 9 defined stereocentres .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 665.0±55.0 °C at 760 mmHg, and a flash point of 210.0±25.0 °C . It also has an index of refraction of 1.576 .

Scientific Research Applications

Metabolism and Activation

Ciclesonide (CIC) is a glucocorticosteroid primarily used for its anti-inflammatory properties. A key aspect of its function involves its metabolism to an active metabolite, desisobutyryl-ciclesonide (des-CIC). This process predominantly occurs in human liver and lung tissues. In the liver, CIC demonstrates high hydrolysis rates due to the presence of carboxylesterase and cholinesterase, leading to a rapid conversion to des-CIC. This high metabolic clearance in the liver results in low systemic levels of des-CIC after inhalation, which is crucial for minimizing systemic side effects. Additionally, the metabolism of CIC in normal human bronchial epithelial cells suggests significant conversion in the target organ, the lung, contributing to its efficacy in treating respiratory conditions (Mutch et al., 2007).

Pharmacokinetics and Bioavailability

Studies on the pharmacokinetics of this compound indicate its limited oral absorption and bioavailability. After oral administration, systemic bioavailability for its active metabolite is less than 1%, emphasizing the negligible contribution of the swallowed fraction to systemic exposure after oral inhalation. This property is essential for reducing potential systemic side effects. The predominant route of excretion of drug-related metabolites is fecal, indicating its minimal systemic circulation (Nave et al., 2004).

Therapeutic Efficacy in Asthma

This compound has shown significant efficacy in improving lung function and reducing asthma symptoms. It works by targeting small airways, reducing airway hyperresponsiveness and inflammation. Studies have observed reductions in air trappingand alveolar exhaled nitric oxide with this compound treatment, indicating its beneficial effects on small airway inflammation and patency. This is particularly relevant for asthma patients, where small airway involvement is a key factor in the disease process (Cohen et al., 2008).

Comparative Efficacy with Other Corticosteroids

This compound has been compared with other inhaled corticosteroids like fluticasone propionate, demonstrating similar efficacy in improving pulmonary functions and asthma control. Its use in pediatric patients with asthma has shown comparable benefits and safety profiles to fluticasone, with improvements in forced expiratory volume and other asthma-related symptoms. This suggests that this compound is an effective alternative for asthma management, particularly in pediatric populations (Pedersen et al., 2006).

Potential Anticancer Effects

Interestingly, recent research has explored the potential anticancer effects of this compound. Studies have indicated that this compound can inhibit breast cancer stem cells through its action on the glucocorticoid receptor signaling-dependent YAP pathway. This unique action distinguishes this compound from other glucocorticoids like dexamethasone and prednisone, which do not show similar effects on cancer stem cell formation. This finding opens up new avenues for research into the use of this compound in cancer treatment, particularly for targeting cancer stem cells (Kim et al., 2020).

Efficacy in Allergic Rhinitis

Additionally, this compound has been investigated for its use in allergic rhinitis. Studies on this compound nasal spray demonstrate its low systemic exposure and favorable safety profile, making it a suitable treatment option for allergic rhinitis. This further extends the therapeutic applications of this compound beyond asthma to other allergic conditions (Nave et al., 2006).

Mechanism of Action

Target of Action

Ciclesonide, also known as Alvesco, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating immune responses and inflammation, making it a key target in the treatment of conditions like asthma and allergic rhinitis .

Mode of Action

This compound is a pro-drug that is enzymatically hydrolyzed to a pharmacologically active metabolite, C21-desisobutyryl-ciclesonide (des-ciclesonide or RM1) . This metabolite has a high affinity for the glucocorticoid receptor, which is 120 times higher than the parent compound . The interaction with its targets results in the inhibition of leukocyte infiltration at the site of inflammation, interference with mediators of inflammatory response, and suppression of humoral immune responses .

Biochemical Pathways

The biochemical pathways affected by this compound involve the glucocorticoid receptor pathway. Upon activation, the glucocorticoid receptor-ligand complex translocates to the nucleus, where it regulates gene transcription. This leads to changes in the production of various proteins, including those involved in inflammatory responses .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammatory reactions. It achieves this by limiting the capillary dilatation and permeability of the vascular structures . This restricts the accumulation of polymorphonuclear leukocytes and macrophages and reduces the release of vasoactive kinins . These actions result in the symptomatic relief of nasal symptoms associated with seasonal and perennial allergic rhinitis, and the management of asthma .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug is delivered through a hydrofluoroalkane metered-dose inhaler, which allows high lung deposition and delivery into the small airways . This enhances the local anti-inflammatory activity of this compound in the lung . .

Safety and Hazards

Ciclesonide is suspected of damaging fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant papers on this compound have been analyzed to provide this information .

properties

IUPAC Name

[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKZNWIVRBCLON-GXOBDPJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046659
Record name Ciclesonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Glucocorticoids such as ciclesonide can inhibit leukocyte infiltration at the site of inflammation, interfere with mediators of inflammatory response, and suppress humoral immune responses. The antiinflammatory actions of glucocorticoids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Ciclesonide reduces inflammatory reaction by limiting the capillary dilatation and permeability of the vascular structures. These compounds restrict the accumulation of polymorphonuclear leukocytes and macrophages and reduce the release of vasoactive kinins. Recent research suggests that corticosteroids may inhibit the release of arachidonic acid from phospholipids, thereby reducing the formation of prostaglandins. Ciclesonide is a glucocorticoid receptor agonist. On binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing an increase or decrease in expression of specific target genes, including suppression of IL2 (interleukin 2) expression.
Record name Ciclesonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01410
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

126544-47-6, 141845-82-1
Record name Ciclesonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126544-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciclesonide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126544476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciclesonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01410
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ciclesonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (11beta,16alpha(R))-16,17-((Cyclohexylmethylene)bis(oxy))-11-hydroxy-21-(2-methyl-1-oxopropoxy)-pregna-1,4-diene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CICLESONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S59502J185
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciclesonide
Reactant of Route 2
Reactant of Route 2
Ciclesonide
Reactant of Route 3
Ciclesonide
Reactant of Route 4
Ciclesonide
Reactant of Route 5
Ciclesonide
Reactant of Route 6
Reactant of Route 6
Ciclesonide

Q & A

Q1: What makes ciclesonide unique compared to other inhaled corticosteroids?

A1: this compound is an inhaled corticosteroid administered as a prodrug. [] This means it is inactive until it reaches the lungs, where it is converted into its active metabolite, desisobutyryl-ciclesonide (des-CIC), by esterases. [, , , , ]

Q2: How does this compound exert its anti-inflammatory effects?

A2: Once activated in the lungs, des-CIC binds to glucocorticoid receptors with high affinity. [, ] This binding leads to a cascade of downstream effects, ultimately suppressing inflammatory responses in the airways.

Q3: Does this compound preferentially target the lungs?

A3: Yes, this compound exhibits targeted action due to its activation within the lungs. [, ] While some this compound might be absorbed systemically, it undergoes rapid first-pass metabolism in the liver, minimizing systemic exposure and potential side effects. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C32H44O6 and a molecular weight of 528.69 g/mol. []

Q5: What spectroscopic data is available for this compound?

A5: While specific spectroscopic data was not provided in the reviewed papers, various analytical techniques are employed to characterize and quantify this compound and its metabolites. [, , ] These likely include high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for sensitive detection and quantification.

Q6: How is this compound formulated for inhalation?

A6: this compound is typically formulated as a solution for inhalation using a hydrofluoroalkane (HFA) pressurized metered-dose inhaler (MDI). [, , ]

Q7: Does the formulation impact this compound's deposition and distribution in the lungs?

A7: Yes, the formulation plays a crucial role. Studies using technetium-99m (99mTc)-labeled this compound delivered via HFA-MDI demonstrate high lung deposition exceeding 50%, with greater distribution to peripheral lung regions compared to central regions. []

Q8: How does the structure of this compound contribute to its properties?

A8: this compound's unique structure, featuring a cyclohexyl group at the 2' position and an isobutyrate ester at the C21 position, contributes to its prodrug nature and targeted activation in the lungs. [, , ]

Q9: Are there any known structure-activity relationships for this compound or des-CIC?

A9: Studies have shown that des-CIC exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to this compound, highlighting the importance of the isobutyrate ester for activation. [, ] Further research is needed to fully elucidate detailed structure-activity relationships.

Q10: What is the pharmacokinetic profile of this compound?

A10: this compound is rapidly absorbed after inhalation. [, ] It exhibits low oral bioavailability due to extensive first-pass metabolism in the liver, but high protein binding and rapid clearance further minimize systemic exposure. [, , ]

Q11: How is this compound metabolized?

A11: this compound is primarily metabolized in the liver to various metabolites, including hydroxylated derivatives and hippuric acid. [] The active metabolite, des-CIC, can undergo reversible esterification with fatty acids within lung cells, which may contribute to its prolonged duration of action. [, , ]

Q12: What in vitro models have been used to study this compound's activity?

A12: Researchers have employed various in vitro models, including human precision-cut lung slices, alveolar type II epithelial cells (A549), normal bronchial epithelial cells (NHBE), and human nasal epithelial cells (HNEC), to investigate this compound's activation, metabolism, and anti-inflammatory effects. [, ]

Q13: Has this compound's efficacy been demonstrated in animal models of asthma?

A13: Yes, this compound has shown efficacy in preclinical animal models. In a Brown Norway rat model of antigen-induced airway eosinophilia, this compound demonstrated comparable efficacy to fluticasone in reducing airway inflammation. []

Q14: What clinical trials have been conducted with this compound?

A14: Numerous clinical trials have assessed the efficacy and safety of this compound in patients with asthma. These trials have investigated various aspects, including its effectiveness compared to placebo [] and other inhaled corticosteroids like budesonide and fluticasone. [, , , ] Several studies have also focused on the drug's use in children. [, , ]

Q15: Has this compound been investigated for other applications besides asthma?

A15: While primarily studied for asthma and allergic rhinitis, this compound has shown potential in other areas. Studies suggest it might inhibit lung cancer stem cells through its effects on the Hedgehog signaling pathway. [] Additionally, research has explored its potential in treating COVID-19, although further investigation is needed. [, , , ]

Q16: What is known about the safety profile of this compound?

A16: Data from clinical trials suggests that this compound generally has a good safety profile, particularly in comparison to oral corticosteroids. [, , ] Its targeted activation in the lungs and low systemic exposure may contribute to a lower risk of systemic side effects. [, ]

Q17: Are there specific strategies to enhance this compound delivery to the lungs?

A17: The use of HFA-MDI formulations with or without spacers aims to optimize this compound delivery to the lungs, maximizing its therapeutic effect while minimizing oropharyngeal deposition. [, ] Further research into novel drug delivery systems might offer additional improvements in the future.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.